Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “Dimethyl (1-diazo-2-oxopropyl)phosphonate” involves the reaction of Sodium Hydride (NaH) with diethyl (2-oxopropyl)phosphonate, followed by the addition of 4-acetamidobenzenesulfonyl azide . The reaction mixture is then stirred at room temperature for 20 hours .Molecular Structure Analysis

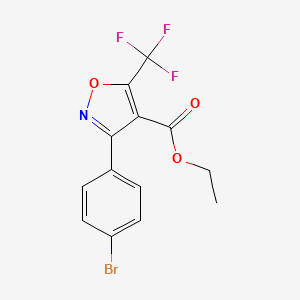

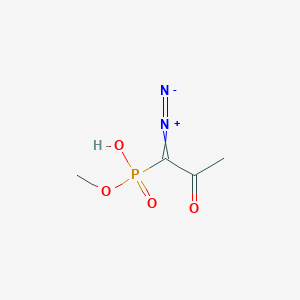

The empirical formula for “Dimethyl (1-diazo-2-oxopropyl)phosphonate” is C5H9N2O4P, and its molecular weight is 192.11 . The SMILES string for this compound is COP(=O)(OC)C(=[N+]=[N-])C©=O .Chemical Reactions Analysis

“Dimethyl (1-diazo-2-oxopropyl)phosphonate” can be used as a reagent for the synthesis of ethynyl compounds (alkynes) from aldehydes . It can also be used for the cyclization of Isoquinoline and Pyridine N-oxides with oximes in the presence of a Rhodium (Rh) catalyst .Physical And Chemical Properties Analysis

“Dimethyl (1-diazo-2-oxopropyl)phosphonate” is a liquid at 20°C, with a density of 0.800-0.850 g/mL . It has a refractive index of 1.352-1.354 . The compound is stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Glyco-1-ynitols

One significant application involves the reaction of aldose derivatives with dimethyl(diazomethyl)phosphonate, generated in situ from methyl hydrogen (1-diazo-2-oxopropyl)phosphonate, leading to the formation of glyco-1-ynitols derivatives. This method is noteworthy for its one-step synthesis and tolerance of free hydroxyl groups, demonstrating the reagent's utility in synthesizing complex carbohydrate derivatives (Thiery, Fréchou, & Demailly, 2000).

Environmentally Friendly Synthesis

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is also employed in solvent-free reactions with 1,2-diaza-1,3-butadienes and trialkyl phosphites to produce diazaphospholes and E-hydrazonophosphonates, highlighting an environmentally friendly synthetic approach. These compounds serve as precursors for further chemical transformations, showcasing the reagent's versatility in organic synthesis (Attanasi et al., 2005).

Catalytic Applications

The reagent finds application in catalytic processes as well, such as the asymmetric catalytic cyclopropenation of alkenes, offering a route to cyclopropyl-dehydroamino acids and dictyopterene C′. This demonstrates its utility in stereoselective synthesis and the creation of valuable synthetic intermediates (Imogaı̈ et al., 1998).

Synthesis of Phosphonylpyrazoles

Moreover, the reagent is used in base-mediated reactions with nitroalkenes to produce phosphonylpyrazoles through a one-pot regioselective reaction. This method stands out for its high yield and room temperature operation, further illustrating the reagent's contribution to efficient and versatile synthesis strategies (Muruganantham & Namboothiri, 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is primarily used as a chemical reagent in the synthesis of various compounds

Mode of Action

The compound acts as a reagent in chemical reactions, contributing to the formation of new bonds and structures. It is used in the synthesis of ethynyl compounds (alkynes) from aldehydes . This involves the interaction of the compound with aldehydes to form a new compound with an alkyne functional group.

Biochemical Pathways

For example, it is used in the synthesis of a type of ATPase inhibitor , which can affect the ATP synthesis pathway.

Result of Action

The primary result of the action of Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is the synthesis of new compounds. These compounds can have various molecular and cellular effects depending on their specific structures and properties. For example, the ATPase inhibitors synthesized using this reagent can inhibit the action of ATPase enzymes, affecting energy production in cells .

Action Environment

The action of Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is influenced by various environmental factors, including the conditions under which the chemical reactions are carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and outcome of the reactions in which this compound is used .

Propriétés

IUPAC Name |

(1-diazo-2-oxopropyl)-methoxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N2O4P/c1-3(7)4(6-5)11(8,9)10-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAARZUMXUBXKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=[N+]=[N-])P(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)

![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)